molecular formula C7H9NO2S B15247173 Methyl3-(thiazol-2-yl)propanoate

Methyl3-(thiazol-2-yl)propanoate

Cat. No.: B15247173
M. Wt: 171.22 g/mol
InChI Key: AVNCJMDYHUIEOS-UHFFFAOYSA-N
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Description

Methyl 3-(thiazol-2-yl)propanoate is an ester derivative featuring a thiazole ring linked to a propanoate moiety. These compounds are typically synthesized via nucleophilic substitution, Michael addition, or cyclization reactions, and they serve as intermediates in medicinal chemistry and materials science .

Properties

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

methyl 3-(1,3-thiazol-2-yl)propanoate

InChI

InChI=1S/C7H9NO2S/c1-10-7(9)3-2-6-8-4-5-11-6/h4-5H,2-3H2,1H3

InChI Key

AVNCJMDYHUIEOS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=NC=CS1

Origin of Product

United States

Preparation Methods

The synthesis of Methyl3-(thiazol-2-yl)propanoate typically involves the reaction of thiazole derivatives with methyl acrylate under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction. Industrial production methods may involve more advanced techniques such as continuous flow synthesis to ensure higher yields and purity .

Chemical Reactions Analysis

Methyl3-(thiazol-2-yl)propanoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thiazole derivatives .

Scientific Research Applications

Methyl3-(thiazol-2-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of dyes, fungicides, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl3-(thiazol-2-yl)propanoate involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with receptors. This interaction can lead to the modulation of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Table 1. Key Properties of Selected Thiazole-Propanoate Derivatives

Compound Molecular Formula Key Substituents ¹H NMR (δ, ppm) Highlights IR Peaks (cm⁻¹)
Ethyl 2-(thiazol-2-yl)propanoate C₈H₁₁NO₂S Ethyl ester, α-thiazole 1.14 (d, J=7.0 Hz, CH₃), 4.17 (NCH₂) 1714 (C=O)
Methyl 3-[(5-nitro-thiazol-2-yl)sulfonyl]propanoate C₇H₈N₂O₆S₂ Nitro, sulfonyl Not reported in evidence 1715 (C=O), 1340 (S=O)
3-(p-Tolylamino-thiazol-2-yl)propanoic acid C₁₅H₁₈N₂O₂S Carboxylic acid, p-tolylamino 12.29 (s, OH), 7.30 (Har) 1715 (C=O), 3460 (OH)

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